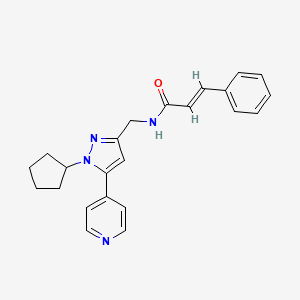![molecular formula C16H17NO4S B3001238 N-Methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide CAS No. 2411264-55-4](/img/structure/B3001238.png)
N-Methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide, also known as NSC745887, is a chemical compound that has shown potential as an anticancer agent. It belongs to a class of compounds known as sulfonamides, which have been widely used in medicine for their antibacterial and diuretic properties. In recent years, sulfonamides have also been explored for their anticancer properties, and NSC745887 is one such compound that has shown promise in this area.
作用机制
The exact mechanism of action of N-Methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide is not fully understood, but it is believed to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and survival. Inhibition of HSP90 activity leads to the degradation of several proteins that are required for cancer cell survival, leading to cell death.
Biochemical and Physiological Effects:
N-Methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, it has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been shown to have anti-inflammatory properties and to inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
N-Methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been shown to be effective against a wide range of cancer cell lines, making it a useful tool for studying cancer biology. However, it also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
未来方向
There are several future directions for research on N-Methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide. One area of interest is the development of analogs of the compound that have improved anticancer properties. Another area of interest is the identification of biomarkers that can be used to predict which cancer patients are most likely to respond to treatment with N-Methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicities.
合成方法
N-Methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide can be synthesized using several methods, including the reaction of N-methyl-4-aminobenzenesulfonamide with epichlorohydrin in the presence of a base. The resulting product is then treated with sodium hydroxide to form the final compound. Other methods include the reaction of N-methyl-4-aminobenzenesulfonamide with epibromohydrin or 2,3-epoxypropyltrimethylammonium chloride.
科学研究应用
N-Methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide has been extensively studied for its anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for an anticancer agent. In vivo studies have shown that N-Methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide can inhibit the growth of tumors in mouse models of breast and lung cancer.
属性
IUPAC Name |
N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-17(22(18,19)16-5-3-2-4-6-16)13-7-9-14(10-8-13)20-11-15-12-21-15/h2-10,15H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKDYPWJOGBDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OCC2CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

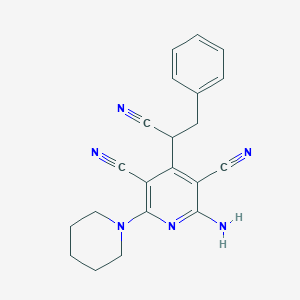


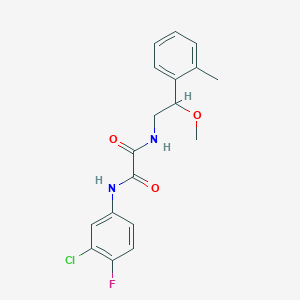


![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3001166.png)
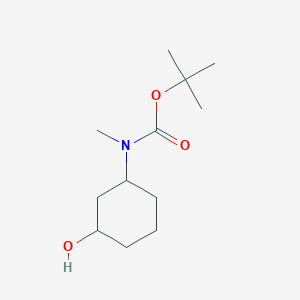
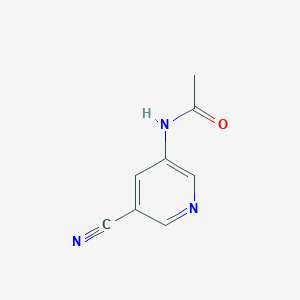

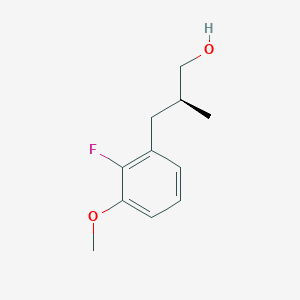
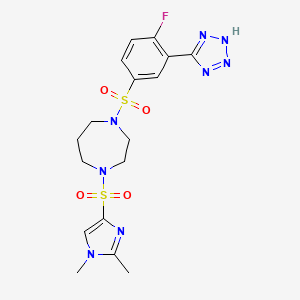
![2-[1-(Trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B3001177.png)
